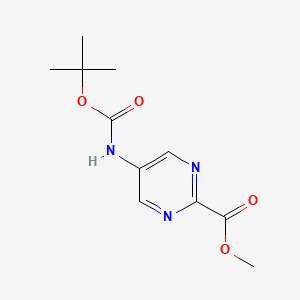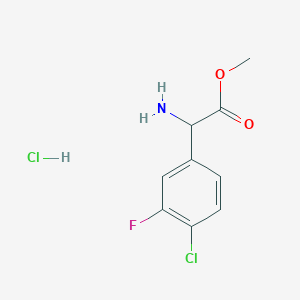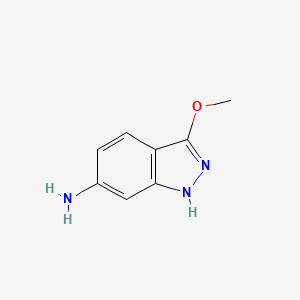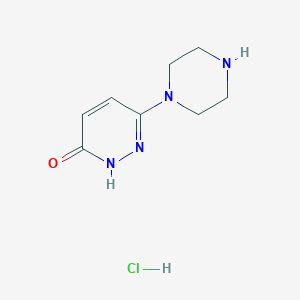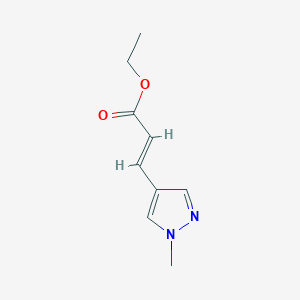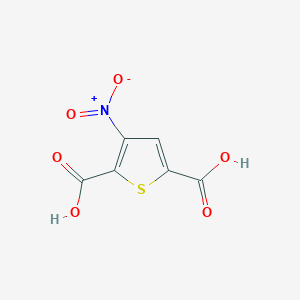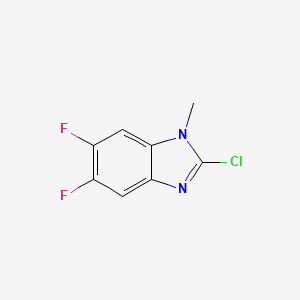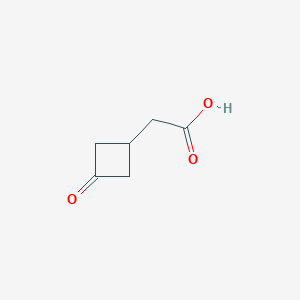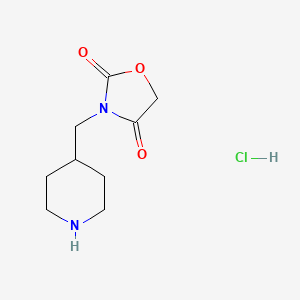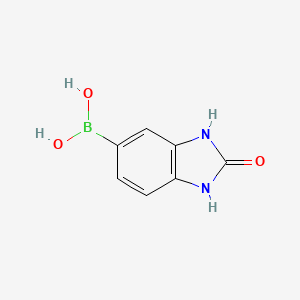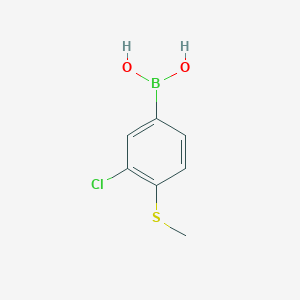
3-Chloro-4-(methylthio)phenylboronic acid
Vue d'ensemble
Description
3-Chloro-4-(methylthio)phenylboronic acid is a reactant involved in various chemical reactions such as intramolecular aromatic carbenoid insertion for the synthesis of fluorenes and synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(methylthio)phenylboronic acid is characterized by the presence of a boron atom that is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
This compound is involved in several chemical reactions. It is used as a reactant in the intramolecular aromatic carbenoid insertion for the synthesis of fluorenes, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, and preparation of borinic acid picolinate esters for use against cutaneous diseases .Applications De Recherche Scientifique
Synthesis and Material Applications
Phenylboronic acids, including derivatives similar to 3-chloro-4-(methylthio)phenylboronic acid, have been utilized in the synthesis of biologically active compounds and material science applications. For instance, Adamczyk-Woźniak et al. (2013) described the synthesis of highly biologically active bisbenzoxaboroles and their phenylboronic acids analogs, showcasing the utility of these compounds in creating unique molecular architectures (Adamczyk-Woźniak et al., 2013). Similarly, Wang et al. (2020) developed novel phenylboronic acid derivatives as lubricant additives, demonstrating significant improvements in anti-friction and anti-wear properties of liquid paraffin (Wang et al., 2020).
Catalysis and Organic Synthesis
Phenylboronic acids have also found applications as catalysts in organic synthesis. Nemouchi et al. (2012) reported the use of phenylboronic acid as a non-toxic catalyst for the efficient synthesis of tetrahydrobenzo[b]pyrans, highlighting its role in promoting environmentally friendly chemical processes (Nemouchi et al., 2012). Moreover, phenylboronic acid has facilitated the Biginelli reaction, enabling the synthesis of 3,4-dihydropyrimidinone derivatives in good yields, further underscoring its utility in diverse chemical reactions (Debache et al., 2006).
Biosensors and Drug Delivery
In the realm of biosensors and drug delivery, phenylboronic acid derivatives have been employed for tumor targeting and penetration. Wang et al. (2016) prepared phenylboronic acid-decorated nanoparticles for enhanced tumor targeting, demonstrating the potential of these compounds in improving tumor accumulation and antitumor effects (Wang et al., 2016).
Propriétés
IUPAC Name |
(3-chloro-4-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRBBKXFCXFGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)SC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(methylthio)phenylboronic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

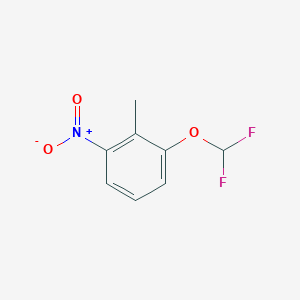
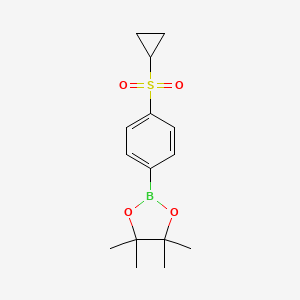
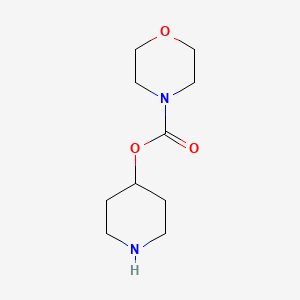
![8-Oxaspiro[4.5]decan-1-one](/img/structure/B1429100.png)
